Cas no 861418-82-8 (2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-)
861418-82-8 structure
Product Name:2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
Numéro CAS:861418-82-8
Le MF:C8H16N2
Mégawatts:140.226041793823
CID:6001357
PubChem ID:24787295
Update Time:2025-05-22
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
- AKOS006358458
- Z1203747934
- SCHEMBL2389065
- 861418-82-8
- (1s,4s)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane
- EN300-6707131
- (1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
- (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
- AT12757
-
- Piscine à noyau: 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1
- La clé Inchi: FUMTXFNRSOTREL-YUMQZZPRSA-N
- Sourire: [C@]12([H])C[C@]([H])(NC1)CN2C(C)C
Propriétés calculées
- Qualité précise: 140.131348519g/mol
- Masse isotopique unique: 140.131348519g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 15.3Ų
Propriétés expérimentales
- Dense: 0.970±0.06 g/cm3(Predicted)
- Point d'ébullition: 194.6±8.0 °C(Predicted)
- Le PKA: 10.68±0.20(Predicted)
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6707131-0.05g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.1g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.25g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| Enamine | EN300-6707131-1.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 1.0g |
$699.0 | 2025-02-20 | |
| Enamine | EN300-6707131-2.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
| Enamine | EN300-6707131-5.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-6707131-10.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| 1PlusChem | 1P028NTS-50mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 50mg |
$322.00 | 2024-04-21 | |
| 1PlusChem | 1P028NTS-100mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 100mg |
$465.00 | 2024-04-21 |
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Littérature connexe
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
861418-82-8 (2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif